N-(3-methyl-4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide
Description
N-(3-methyl-4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide is a structurally complex small molecule featuring a pyrazine-pyrazole heterocyclic core linked to a sulfamoyl group and a substituted phenyl ring with a propionamide side chain. The sulfamoyl group and propionamide substituent may influence solubility, bioavailability, and target binding affinity.
Properties
IUPAC Name |
N-[3-methyl-4-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-3-19(26)23-15-4-5-18(14(2)12-15)29(27,28)22-9-11-25-10-6-16(24-25)17-13-20-7-8-21-17/h4-8,10,12-13,22H,3,9,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQNUMPYXDKUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide, identified by its CAS number 2034505-49-0, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O2S, with a molecular weight of 414.5 g/mol. The compound features a complex structure that integrates pyrazole and sulfamoyl moieties, which are known for their significant pharmacological properties.
1. Anti-inflammatory Activity
Research indicates that compounds containing pyrazole derivatives exhibit notable anti-inflammatory effects. For instance, studies have shown that related pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, significantly outperforming standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. Compounds derived from similar structures have shown efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the range of 31.25 to 62.5 µg/mL .
3. Antitubercular Activity
Recent studies have highlighted the potential of pyrazole derivatives as anti-tubercular agents. In vitro tests against Mycobacterium tuberculosis have shown promising results, with some compounds achieving IC50 values between 1.35 to 2.18 µM . This suggests that this compound may possess similar antitubercular properties.
The biological activities of this compound are believed to be mediated through several mechanisms:
Anti-inflammatory Mechanism:
The compound likely inhibits the NF-kB signaling pathway, which is crucial for the expression of inflammatory cytokines. By modulating this pathway, the compound can effectively reduce inflammation.
Antimicrobial Mechanism:
The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Antitubercular Mechanism:
For its antitubercular effects, it is hypothesized that the compound may inhibit mycobacterial cell wall synthesis or target metabolic processes unique to Mycobacterium tuberculosis.
Case Studies
Several case studies have documented the synthesis and evaluation of pyrazole derivatives similar to this compound:
-
Study on Anti-inflammatory Effects:
A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models in rats, showing significant reductions in paw swelling compared to controls . -
Antimicrobial Efficacy Assessment:
In vitro assessments against various pathogens demonstrated that specific pyrazole derivatives had substantial antimicrobial activity, with some compounds exhibiting inhibition comparable to standard antibiotics .
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant antimicrobial properties. A study demonstrated that synthesized pyrazoles showed good antibacterial activity against various pathogenic bacteria, suggesting their potential as antimicrobial agents . The structural characteristics of the compound contribute to its efficacy against bacterial strains.
Anticancer Properties
The compound's structure suggests potential activity as an anticancer agent. Pyrazole derivatives have been identified as promising candidates for targeting various cancer cell lines. For instance, certain pyrazole-based compounds have been evaluated for their antiproliferative effects against tumor cells, showing promising results in inhibiting cell growth and inducing apoptosis .
Anti-inflammatory Effects
Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. The compound has been linked to the inhibition of inflammatory pathways, making it a candidate for treating inflammatory diseases. Research has shown that specific pyrazole compounds can outperform standard anti-inflammatory drugs like diclofenac in certain assays .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of pyrazole derivatives and evaluated their antibacterial activity using the microplate Alamar Blue assay. The results indicated that compounds with a similar structural motif to N-(3-methyl-4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide exhibited potent activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
In a comparative study, several pyrazole derivatives were tested for their ability to inhibit the growth of various cancer cell lines. The results showed that compounds featuring the pyrazinyl and sulfamoyl groups demonstrated significant cytotoxicity, with IC50 values indicating strong potential for further development as anticancer therapeutics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the pyrazole ring and substituents can enhance biological activity. For instance, variations in the alkyl chains or functional groups attached to the pyrazole core can significantly affect its binding affinity to target proteins involved in disease pathways.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrazine-Pyrazole Hybrids : The target compound’s pyrazine-pyrazole core is distinct from compounds like 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (), which features a pyrrole-imidazole scaffold. The trifluoromethylpyridine group in the latter enhances lipophilicity and metabolic stability .
- Pyrazolo-Pyrimidines : Example 53 () contains a pyrazolo[3,4-d]pyrimidine core fused to a chromene system, offering planar rigidity for kinase binding. Its fluorophenyl substituents increase molecular weight (589.1 vs. ~392–500 for other analogs) and may improve target selectivity .
- Sulfonamide Derivatives: Compounds like N-(2-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide () share the sulfonamide group but incorporate hydroxyphenylpyrazole moieties, which enhance π-π interactions in kinase binding pockets .
Functional Group Variations
- Amide vs. Sulfamide Linkers : The target compound’s propionamide group contrasts with sulfamide-linked analogs (e.g., N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide in ), where the sulfamide linker may confer different solubility and pharmacokinetic profiles .
- Substituent Effects: The 3-methylphenyl group in the target compound likely improves metabolic stability compared to unsubstituted phenyl analogs (e.g., N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-phenylsulfanylethanoylamino)propanamide in ), where sulfur-containing groups may increase oxidation susceptibility .
Pharmacological and Physicochemical Properties
- Kinase Inhibition Potential: Pyrazolylpyridazines () show glycogen synthase kinase 3 (GSK-3) inhibition via docking studies. The target compound’s pyrazine-pyrazole core may similarly target ATP-binding pockets .
- Anticancer Activity : Sulfonamide derivatives () with pyrazole groups exhibit in vitro anticancer effects, suggesting the target compound could share mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
